![molecular formula C14H15NO2 B14243819 [(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol CAS No. 184432-20-0](/img/structure/B14243819.png)
[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol is a complex organic compound with a unique structure that combines an amino group, a dihydrobenzochromene core, and a methanol group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the dihydrobenzochromene core, followed by the introduction of the amino and methanol groups through selective functionalization reactions. Specific reagents and catalysts are used to ensure the stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino and methanol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in enzymology and cellular biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which [(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. The amino group may interact with enzymes or receptors, while the dihydrobenzochromene core can participate in various biochemical processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, share some structural similarities.
Thiazole Derivatives: Thiazole-containing compounds, like thiamine, also exhibit diverse biological activities.
Coumarin Derivatives: Coumarins, such as warfarin, have a benzopyranone structure similar to the dihydrobenzochromene core.
Uniqueness
[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties not found in other similar compounds.
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.
Eigenschaften
CAS-Nummer |
184432-20-0 |
|---|---|
Molekularformel |
C14H15NO2 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol |
InChI |
InChI=1S/C14H15NO2/c15-14-10(7-16)8-17-12-6-5-9-3-1-2-4-11(9)13(12)14/h1-6,10,14,16H,7-8,15H2/t10-,14-/m0/s1 |
InChI-Schlüssel |
DPVMRKPAOPNUIX-HZMBPMFUSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H](C2=C(O1)C=CC3=CC=CC=C32)N)CO |
Kanonische SMILES |
C1C(C(C2=C(O1)C=CC3=CC=CC=C32)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


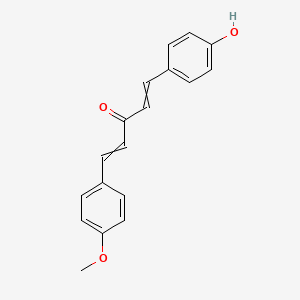
![{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane](/img/structure/B14243762.png)
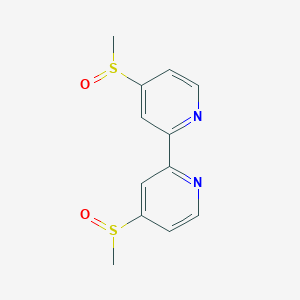
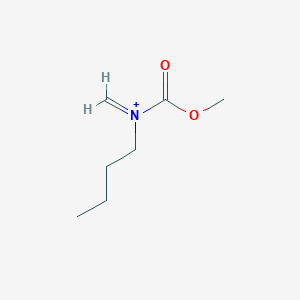
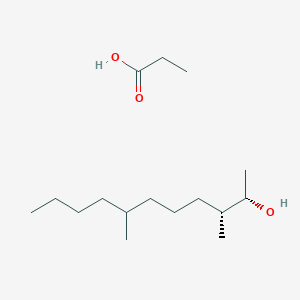
![Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14243801.png)


![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)
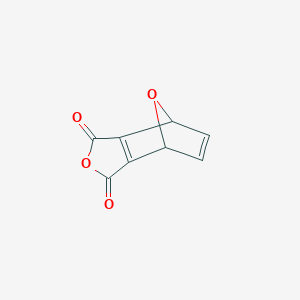
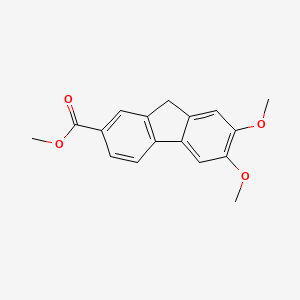
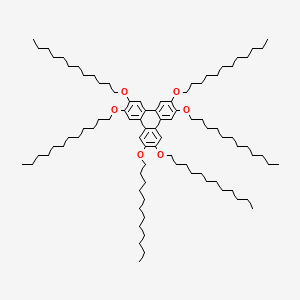
![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
